REACTION_CXSMILES
|
[F:1][CH:2]([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1.[Br:12]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[F:1][CH:2]([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][Br:12])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)C)F
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was heated to the reflux temperature
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Type
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TEMPERATURE
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Details
|
it was cooled
|
Type
|
FILTRATION
|
Details
|
the insoluble succinimide was filtered off
|
Type
|
WASH
|
Details
|
the residue on the filter was washed with CCl4
|
Type
|
DISTILLATION
|
Details
|
The carbon tetrachloride was distilled off from the reaction solution
|
Type
|
DISTILLATION
|
Details
|
the crude product was purified by fractional distillation
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(CBr)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |